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Compound of Interest

Compound Name: Fmoc-Met-OH-d3

Cat. No.: B1448251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Met-OH-d3, a deuterated

derivative of the proteinogenic amino acid methionine, protected for use in solid-phase peptide

synthesis (SPPS). This document details its chemical properties, outlines experimental

protocols for its incorporation into peptides, and explores its applications in advanced research

and drug development, particularly in the fields of quantitative proteomics and structural

biology.

Core Data Presentation
Quantitative data for Fmoc-Met-OH-d3 and its non-deuterated counterpart are summarized

below for direct comparison.

Property Fmoc-Met-OH-d3 Fmoc-Met-OH

CAS Number 502692-58-2 71989-28-1[1][2][3][4]

Molecular Formula C₂₀H₁₈D₃NO₄S[5] C₂₀H₂₁NO₄S[1][2][3]

Molecular Weight 374.47 g/mol [5] 371.45 g/mol [1][2]

Appearance White to off-white solid White to off-white powder[3]
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Experimental Protocols
Detailed methodologies for the incorporation of Fmoc-Met-OH-d3 into a peptide sequence via

Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent analysis are provided

below. These protocols are foundational and may require optimization based on the specific

peptide sequence and desired application.

Protocol 1: Incorporation of Fmoc-Met-OH-d3 via Manual
Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a deuterated methionine

residue.

1. Resin Preparation:

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin

for a C-terminal amide).

Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room

temperature to remove the Fmoc protecting group.[7]

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Met-OH-d3:

In a separate vial, dissolve Fmoc-Met-OH-d3 (3-5 equivalents relative to the resin loading),

a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine

(DIPEA) (6-10 equivalents) in DMF.

Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be

extended for longer peptides or difficult sequences.[6]

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A

negative test (yellow beads) indicates the absence of free primary amines and a complete

reaction.

4. Capping (Optional):

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a

solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino

acid in the peptide sequence.

6. Cleavage and Deprotection:

Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under

vacuum.

Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is

trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The TIS acts as a

scavenger to prevent side reactions with the methionine side chain.[7] To further minimize

oxidation of the methionine residue, ammonium iodide can be added to the cleavage

cocktail.[6]

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at

room temperature.[7]

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

7. Purification:
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Protocol 2: Preparation of a Deuterated Peptide
Standard for Quantitative Proteomics
This protocol describes the use of a peptide synthesized with Fmoc-Met-OH-d3 as an internal

standard for absolute quantification in mass spectrometry-based proteomics.

1. Synthesis and Purification of the Deuterated Peptide:

Synthesize the target peptide containing the deuterated methionine residue using the Fmoc-

SPPS protocol described above (Protocol 1).

Purify the peptide to a high degree (>95%) using RP-HPLC.

Lyophilize the purified peptide.

2. Accurate Quantification of the Deuterated Peptide Standard:

Accurately determine the concentration of the purified, lyophilized deuterated peptide stock

solution. This can be achieved through amino acid analysis or by using a quantitative NMR

(qNMR) method.

3. Sample Preparation for Mass Spectrometry:

Prepare the biological sample containing the protein of interest for proteomic analysis. This

typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic

digestion (e.g., with trypsin).

Spike a known amount of the purified and quantified deuterated peptide internal standard

into the digested biological sample.[8]

4. LC-MS/MS Analysis:

Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel

Reaction Monitoring, PRM) to specifically detect and quantify both the endogenous (light)

peptide and the deuterated (heavy) internal standard peptide.

5. Data Analysis:

Extract the ion chromatograms for both the light and heavy peptides.

Calculate the peak area ratio of the endogenous peptide to the deuterated internal standard.

Determine the absolute quantity of the endogenous peptide in the original sample by

comparing this ratio to a calibration curve generated with known concentrations of the light

peptide and a fixed concentration of the heavy internal standard.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental

workflows involving Fmoc-Met-OH-d3.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Met-OH-d3.
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Caption: Workflow for absolute quantification of proteins using a deuterated peptide internal

standard.
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Caption: Workflow for NMR-based structural analysis using a site-specifically deuterated

peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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